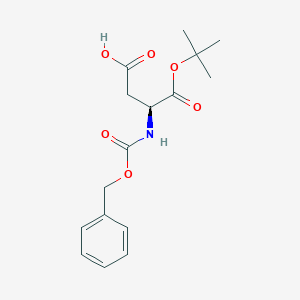

(S)-2-Benzyloxycarbonylamino-succinic Acid 1-tert-butyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

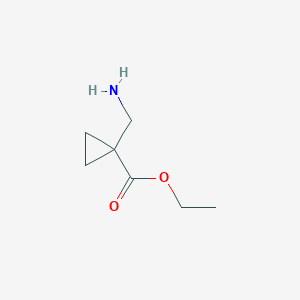

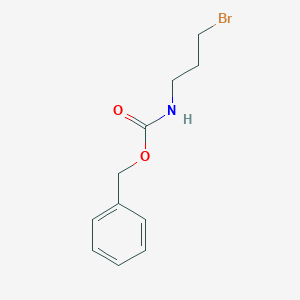

The compound is a derivative of succinic acid, which is a dicarboxylic acid. The “tert-butyl ester” part suggests that the hydrogen of one of the carboxylic acid groups has been replaced by a tert-butyl group . The “benzyloxycarbonylamino” part suggests the presence of a benzyloxycarbonyl protecting group, commonly used in peptide synthesis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyl esters are often synthesized through the reaction of the corresponding carboxylic acid with tert-butanol in the presence of an acid catalyst . The benzyloxycarbonyl group can be introduced through the reaction of the corresponding amine with benzyloxycarbonyl chloride .Molecular Structure Analysis

The molecular structure of this compound would likely show a succinic acid backbone with a tert-butyl ester group and a benzyloxycarbonyl group attached .Chemical Reactions Analysis

Tert-butyl esters are known to undergo reactions such as solvolysis . The benzyloxycarbonyl group can be removed under mildly acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Tert-butyl esters generally have low polarity and are resistant to hydrolysis .Wissenschaftliche Forschungsanwendungen

Environmental Science and Toxicology

Synthetic Phenolic Antioxidants

Studies have focused on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which share structural similarities with benzyloxycarbonyl groups. These compounds have been detected in various environmental matrices, and concerns have been raised about their potential toxicity, including hepatic toxicity and endocrine-disrupting effects. Future research directions include investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Biotechnology and Bioengineering

Bio-based Chemical Production

The development of bio-based chemicals, such as bio-succinic acid, from renewable resources has gained significant attention. Bio-succinic acid is a key platform chemical for producing various industrial chemicals. The environmentally friendly production process, utilizing CO2 and renewable feedstocks, highlights a shift towards sustainable chemical manufacturing. Research into optimizing these processes and exploring new feedstocks remains a priority (Sharma, Sarma, & Brar, 2020).

Chemical Engineering and Process Optimization

Bioreactors for Succinic Acid Production

The design and operation of bioreactors for succinic acid production have been extensively reviewed. Strategies include using immobilized biocatalysts and integrating fermentation and separation systems. This research underscores the importance of bioreactor performance in achieving economically feasible succinate production processes (Ferone, Raganati, Olivieri, & Marzocchella, 2019).

Environmental Fate and Behavior

Parabens in Aquatic Environments

Research on parabens, which are structurally related to esters like "(S)-2-Benzyloxycarbonylamino-succinic Acid 1-tert-butyl Ester," has provided insights into their occurrence, fate, and behavior in aquatic environments. Despite effective removal from wastewater, parabens persist in surface water and sediments, raising concerns about their environmental impact and the need for further studies on their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-16(2,3)23-14(20)12(9-13(18)19)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRXXPBUFHOMPN-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazole-5-carbaldehyde](/img/structure/B112578.png)

![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)

![3-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112584.png)

![4-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112589.png)